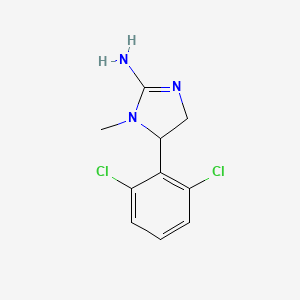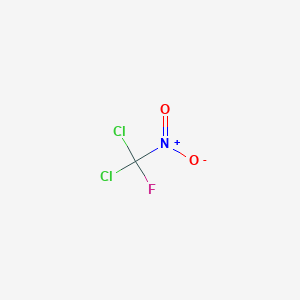
Dichloro(fluoro)nitromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(fluoro)nitromethane is a chemical compound with the molecular formula CCl2FNO2 It is a member of the nitro compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichloro(fluoro)nitromethane can be synthesized through several methods. One common approach involves the fluorination of dichloromethane using a fluorinating agent such as antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Dichloro(fluoro)nitromethane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Dichloro(fluoro)nitromethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which dichloro(fluoro)nitromethane exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, influencing cellular processes and pathways. The compound’s fluorine atoms may also play a role in its biological activity by affecting molecular interactions and stability .
Comparación Con Compuestos Similares
Dichlorofluoromethane (CHCl2F): A related compound used as a refrigerant and propellant.
Nitromethane (CH3NO2): A simpler nitro compound used as a solvent and fuel additive.
Uniqueness: Dichloro(fluoro)nitromethane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties.
Propiedades
Número CAS |
40956-61-4 |
|---|---|
Fórmula molecular |
CCl2FNO2 |
Peso molecular |
147.92 g/mol |
Nombre IUPAC |
dichloro-fluoro-nitromethane |
InChI |
InChI=1S/CCl2FNO2/c2-1(3,4)5(6)7 |
Clave InChI |
CTQKUZKOSKTRPI-UHFFFAOYSA-N |
SMILES canónico |
C([N+](=O)[O-])(F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


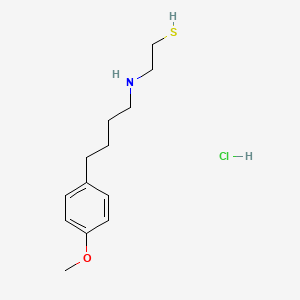

![2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14659285.png)
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)

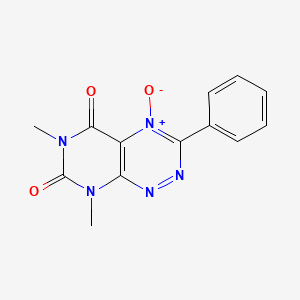
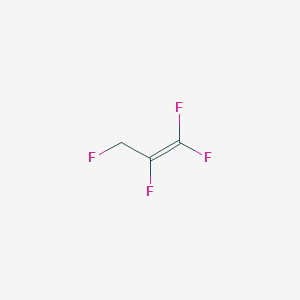
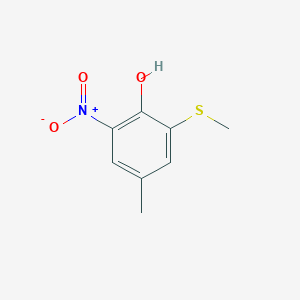

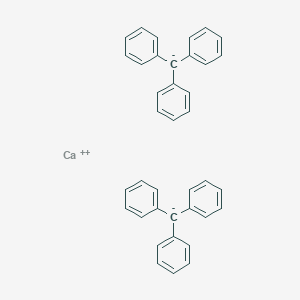
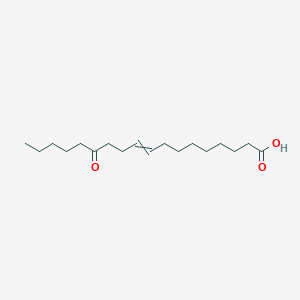
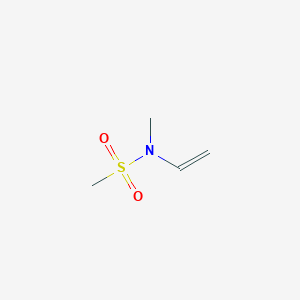
![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
